molecular formula C19H25ClN4O B6801471 N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)propanamide

N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)propanamide

Cat. No.: B6801471
M. Wt: 360.9 g/mol
InChI Key: FQZQZBPHGFQQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[45]decan-8-yl)propanamide is a synthetic organic compound that belongs to the class of spirocyclic amides

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-23-9-2-6-19(23)7-11-24(12-8-19)10-5-18(25)22-16-4-3-15(14-21)17(20)13-16/h3-4,13H,2,5-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQZBPHGFQQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CCN(CC2)CCC(=O)NC3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-cyanophenyl derivatives and spirocyclic amines. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the spirocyclic amine moiety.

    Amidation: reactions to form the amide bond.

    Purification: steps such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)butanamide
  • N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)pentanamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-3-(1-methyl-1,8-diazaspiro[4.5]decan-8-yl)propanamide is unique due to its specific spirocyclic structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.